(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description
(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C27H29N3O3S2 and its molecular weight is 507.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its complex structure, which includes a thiazolidinone core and a pyrazole moiety, suggests diverse pharmacological applications.
Chemical Structure and Properties
This compound has the molecular formula C31H27N5O3S and a molecular weight of approximately 549.657 g/mol. The structural complexity arises from various functional groups that contribute to its biological activity, including a methyl group and an alkoxyphenyl group .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Preliminary research suggests it may interact with key molecular targets involved in cancer cell proliferation and apoptosis pathways. Specifically, it has shown potential against various cancer cell lines, indicating a promising avenue for further research in oncology .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, the compound demonstrates antioxidant properties. This is crucial for mitigating oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to bind with specific enzymes and receptors involved in disease processes. For instance, studies suggest that the thiazolidinone ring may undergo hydrolysis under certain conditions, leading to the formation of active metabolites that exert biological effects .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the cytotoxicity of this compound using various cancer cell lines. The results indicate that it possesses selective cytotoxicity against certain types of cancer cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF7 | 112 | High |
NUGC | 122 | Moderate |
DLDI | 90 | High |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .
Properties
Molecular Formula |
C27H29N3O3S2 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-19(2)18-33-23-12-10-20(11-13-23)25-21(17-30(28-25)22-8-5-4-6-9-22)16-24-26(31)29(27(34)35-24)14-7-15-32-3/h4-6,8-13,16-17,19H,7,14-15,18H2,1-3H3/b24-16- |
InChI Key |
BUQAOCCTKDQMHB-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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